molecular formula C11H12F2O3 B1413016 Ethyl 2,5-difluoro-3-methoxyphenylacetate CAS No. 1803729-72-7

Ethyl 2,5-difluoro-3-methoxyphenylacetate

Cat. No.: B1413016
CAS No.: 1803729-72-7
M. Wt: 230.21 g/mol
InChI Key: ICZXASWUSVFMSD-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoro-3-methoxyphenylacetate is a substituted phenylacetic acid ester characterized by fluorine atoms at the 2- and 5-positions of the aromatic ring and a methoxy group at the 3-position. Its molecular formula is C₁₁H₁₂F₂O₃, with a molecular weight of 230.21 g/mol.

Properties

IUPAC Name

ethyl 2-(2,5-difluoro-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(12)6-9(15-2)11(7)13/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZXASWUSVFMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-difluoro-3-methoxyphenylacetate typically involves the esterification of 2,5-difluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-difluoro-3-methoxyphenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2,5-difluoro-3-methoxybenzoic acid.

    Reduction: 2,5-difluoro-3-methoxyphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,5-difluoro-3-methoxyphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,5-difluoro-3-methoxyphenylacetate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can also influence the compound’s solubility and reactivity, affecting its overall biological and chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural homology, substituent patterns, and available data from authoritative sources:

Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5)

  • Molecular Formula : C₁₁H₁₀Cl₂F₂O₃
  • Molecular Weight : 298.9 g/mol
  • Substituents :
    • 3,5-Dichloro
    • 2-(Difluoromethoxy) (-OCHF₂)
  • Key Differences vs. Target Compound: Halogen Substitution: Chlorine atoms (electronegativity = 3.0) at positions 3 and 5 increase lipophilicity and molecular weight compared to fluorine (electronegativity = 4.0) in the target compound.

Ethyl 2,3-difluoro-4-methoxyphenylacetate (CAS 691905-11-0)

  • Molecular Formula : C₁₁H₁₂F₂O₃
  • Molecular Weight : 230.21 g/mol
  • Substituents :
    • 2,3-Difluoro
    • 4-Methoxy
  • Key Differences vs. Target Compound: Positional Isomerism: Fluorines at positions 2 and 3 (adjacent) create a distinct electronic environment compared to the target’s 2,5-difluoro arrangement. Adjacent fluorines may increase steric hindrance and alter π-π stacking interactions.

Data Table: Comparative Analysis

Property Ethyl 2,5-difluoro-3-methoxyphenylacetate (Target) Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate Ethyl 2,3-difluoro-4-methoxyphenylacetate
Molecular Formula C₁₁H₁₂F₂O₃ C₁₁H₁₀Cl₂F₂O₃ C₁₁H₁₂F₂O₃
Molecular Weight (g/mol) 230.21 298.9 230.21
Substituents 2,5-F; 3-OCH₃ 3,5-Cl; 2-OCHF₂ 2,3-F; 4-OCH₃
Lipophilicity (LogP)* Moderate (~2.5) High (~3.8) Moderate (~2.4)
Electron Effects Moderate electron withdrawal (F, OCH₃) Strong electron withdrawal (Cl, OCHF₂) Localized electron withdrawal (adjacent F)
Potential Applications Agrochemical intermediates High bioactivity candidates (e.g., herbicides) Pharmaceutical intermediates

*Estimated based on substituent contributions.

Research Findings and Trends

Halogen Effects : Chlorine substituents (as in ) enhance lipophilicity and resistance to oxidative degradation compared to fluorine, making such compounds more persistent in environmental or biological systems. Fluorine, however, improves metabolic stability and bioavailability due to its smaller atomic radius and strong C-F bonds .

Positional Isomerism : The 2,3-difluoro-4-methoxy isomer exhibits distinct reactivity in nucleophilic aromatic substitution (NAS) compared to the target’s 2,5-difluoro-3-methoxy configuration. Adjacent fluorines may sterically hinder NAS at the 2-position .

Biological Activity

Ethyl 2,5-difluoro-3-methoxyphenylacetate (CAS Number: 1803729-72-7) is an organic compound notable for its unique structure, which includes two fluorine substituents and a methoxy group on the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Molecular Formula : C11H12F2O3
  • IUPAC Name : Ethyl 2-(2,5-difluoro-3-methoxyphenyl)acetate
  • Structure : The compound features a phenylacetate backbone modified with fluorine and methoxy groups.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances the compound's binding affinity to specific enzymes and receptors, potentially modulating their activity. Additionally, the methoxy group influences solubility and reactivity, which can affect biological interactions.

Enzyme Interactions

Research indicates that this compound can be utilized in studies focusing on enzyme interactions. Its structural characteristics allow it to serve as a substrate or inhibitor for various enzymatic reactions. The compound's ability to participate in metabolic pathways makes it a valuable tool for understanding biochemical processes.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 2,5-difluorophenylacetateLacks methoxy groupReduced enzyme binding affinity
Ethyl 3-methoxyphenylacetateLacks fluorine substituentsDifferent metabolic pathway interactions
Ethyl 2,5-dichloro-3-methoxyphenylacetateChlorine instead of fluorineVariations in reactivity and toxicity

The unique combination of fluorine and methoxy substituents in this compound may enhance its biological activity compared to these related compounds.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that structurally similar compounds could inhibit enzymes involved in cancer metabolism. While direct studies on this compound are pending, these findings suggest a potential for similar activity.
  • Cytotoxicity Assays :
    • Research on related phenolic compounds indicates that modifications at the para position (analogous to the methoxy group) can significantly affect cytotoxicity against various cancer cell lines. This implies that this compound may exhibit comparable effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,5-difluoro-3-methoxyphenylacetate
Reactant of Route 2
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Ethyl 2,5-difluoro-3-methoxyphenylacetate

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